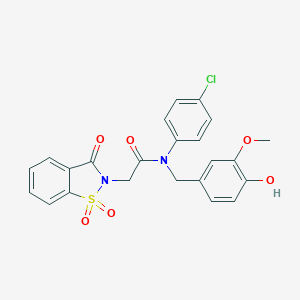
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide involves the inhibition of various signaling pathways involved in cancer cell proliferation and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. Additionally, it has been shown to activate the p38 MAPK pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide has been found to exhibit various biochemical and physiological effects, including the induction of oxidative stress and DNA damage in cancer cells. It has also been found to inhibit the growth of various pathogenic bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide is its potential therapeutic applications in cancer therapy and antimicrobial therapy. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide involves the reaction of 4-chloroaniline, 4-hydroxy-3-methoxybenzaldehyde, and 2-aminothiophenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified through recrystallization.
科学的研究の応用
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide has been found to exhibit various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. It has been extensively studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth.
特性
製品名 |
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide |
|---|---|
分子式 |
C23H19ClN2O6S |
分子量 |
486.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H19ClN2O6S/c1-32-20-12-15(6-11-19(20)27)13-25(17-9-7-16(24)8-10-17)22(28)14-26-23(29)18-4-2-3-5-21(18)33(26,30)31/h2-12,27H,13-14H2,1H3 |
InChIキー |
KIGMTLACFXGEBR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CN(C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)O |
正規SMILES |
COC1=C(C=CC(=C1)CN(C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)
![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278617.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone](/img/structure/B278625.png)